molecular formula C18H15NO4 B14493768 2-[2-(2,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one CAS No. 64258-29-3

2-[2-(2,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one

Cat. No.: B14493768
CAS No.: 64258-29-3
M. Wt: 309.3 g/mol
InChI Key: LLOFWTQVUZSOHL-UHFFFAOYSA-N
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Description

2-[2-(2,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one is a chemical compound known for its unique structure and properties It belongs to the class of stilbenoids, which are compounds characterized by the presence of a stilbene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one typically involves the reaction of 2,4-dimethoxybenzaldehyde with appropriate reagents to form the desired product. One common method involves the use of a Wittig reaction, where the aldehyde is reacted with a phosphonium ylide to form the corresponding alkene. The reaction conditions often include the use of a strong base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents present on the benzoxazinone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[2-(2,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer due to its ability to inhibit certain enzymes involved in tumor growth.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[2-(2,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of cytochrome P450 enzymes, particularly CYP1B1, which is overexpressed in certain tumors. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,3’,5’-Tetramethoxystilbene: Another stilbenoid with similar structural features but different substitution patterns.

    Pterostilbene: A naturally occurring stilbenoid with antioxidant properties.

    Resveratrol: A well-known stilbenoid found in red wine, known for its potential health benefits.

Uniqueness

What sets 2-[2-(2,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one apart from these similar compounds is its unique benzoxazinone ring structure, which imparts distinct chemical and biological properties. This structural feature allows it to interact with different molecular targets and exhibit unique biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

64258-29-3

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

2-[2-(2,4-dimethoxyphenyl)ethenyl]-3,1-benzoxazin-4-one

InChI

InChI=1S/C18H15NO4/c1-21-13-9-7-12(16(11-13)22-2)8-10-17-19-15-6-4-3-5-14(15)18(20)23-17/h3-11H,1-2H3

InChI Key

LLOFWTQVUZSOHL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)O2)OC

Origin of Product

United States

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